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Compound of Interest

Compound Name: 7-Methyl-1H-pyrrolo[3,2-c]pyridine

CAS No.: 1082041-00-6

Cat. No.: B7945298 Get Quote

Executive Summary & Rationale
The 5-azaindole (pyrrolo[3,2-c]pyridine) scaffold is a privileged structure in kinase inhibitor

design, serving as a bioisostere to the indole and 7-azaindole (pyrrolo[2,3-b]pyridine) cores

found in drugs like Vemurafenib.

While 7-azaindoles are more common, 5-azaindoles offer distinct advantages:

Solubility: The positioning of the pyridine nitrogen (N5) alters the dipole moment and H-bond

acceptor vectors, often improving aqueous solubility compared to the 7-isomer.

Metabolic Stability: The 7-methyl substitution on the 5-azaindole core (C7 position) blocks a

metabolically vulnerable site on the pyridine ring and can induce a twisted conformation in

biaryl systems, improving selectivity (atropisomerism).

Hinge Binding: The N1-H donor and N5 acceptor motif mimics the adenine ring of ATP,

forming a bidentate hydrogen bond with the kinase hinge region.

This guide outlines the De Novo Synthesis of the 7-methyl-5-azaindole core and its

Functionalization to generate potent kinase inhibitors.
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To access the 7-methyl-5-azaindole core efficiently, we employ a Sonogashira Cyclization

strategy starting from commercially available pyridines. This route is superior to the classical

Bartoli or Leimgruber-Batcho syntheses for this specific isomer due to higher regiocontrol and

milder conditions.

Pathway Logic
Core Construction: The pyrrole ring is fused onto a pyridine precursor. We utilize 3-methyl-4-

aminopyridine (4-amino-3-picoline). Iodination is directed to the C5 position (ortho to the

directing amino group), followed by Sonogashira coupling and cyclization.

Regiochemistry: The methyl group at C3 of the starting pyridine becomes the C7-methyl

group in the final 5-azaindole fused system.

Inhibitor Functionalization: The C3 position of the azaindole is activated via halogenation for

Suzuki-Miyaura coupling, allowing attachment of the "tail" moiety that extends into the kinase

solvent-front or back-pocket.
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Figure 1: Retrosynthetic strategy for accessing 7-methyl-5-azaindole kinase inhibitors.

Protocol A: Synthesis of the 7-Methyl-5-Azaindole
Core
Objective: Preparation of 7-methyl-1H-pyrrolo[3,2-c]pyridine on a multi-gram scale.

Materials
Starting Material: 4-Amino-3-picoline (3-methylpyridin-4-amine) [CAS: 1990-90-5]

Reagents: Iodine (
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), Periodic acid (

), Trimethylsilylacetylene (TMSA),

, CuI, Triethylamine (

), Tetrabutylammonium fluoride (TBAF) or KOtBu.

Solvents: Acetic acid, Sulfuric acid, THF, DMF.

Step 1: Regioselective Iodination
The amino group at C4 directs electrophilic substitution to the ortho position (C5). The methyl

group at C3 blocks the other ortho site.

Dissolution: Dissolve 4-amino-3-picoline (10.8 g, 100 mmol) in a mixture of acetic acid (60

mL) and water (10 mL). Add conc.

(1.5 mL).

Iodination: Add

(4.56 g, 20 mmol) and

(10.2 g, 40 mmol). Heat the mixture to 80°C for 4 hours.

Mechanism:[1] Periodic acid oxidizes iodine to a more reactive electrophilic species (

equivalent), ensuring mono-iodination.

Workup: Pour into ice water containing

(to quench unreacted iodine). Neutralize with NaOH to pH 8-9.

Isolation: Extract with Ethyl Acetate (3x). Wash with brine, dry over

, and concentrate.

Purification: Recrystallize from Ethanol/Hexane or flash chromatography (50%

EtOAc/Hexane).
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Yield Target: 75-85%

Product: 4-Amino-3-methyl-5-iodopyridine.

Step 2: Sonogashira Coupling & Cyclization (One-Pot or
Two-Step)
We employ a robust Pd/Cu catalyzed coupling followed by base-mediated cyclization.

Coupling: In a pressure vessel, suspend the iodide (23.4 g, 100 mmol),

(3.5 g, 5 mol%), and CuI (0.95 g, 5 mol%) in dry DMF (200 mL) and

(100 mL).

Addition: Degas with Argon. Add Trimethylsilylacetylene (21 mL, 150 mmol).

Reaction: Heat to 60°C for 12 hours. Monitor by LC-MS for the intermediate (TMS-alkyne).

Cyclization:

Method A (In-situ): Add KOtBu (2 equiv) directly to the reaction mixture and heat to 80°C

for 4 hours.

Method B (Stepwise): Isolate the TMS-alkyne intermediate, redissolve in NMP, and treat

with KOtBu (2.5 equiv) at 80°C. Method B is recommended for higher purity.

Workup: Dilute with water. Extract with EtOAc.[2][3] The product is moderately polar.

Purification: Flash chromatography (DCM/MeOH 95:5).

Yield Target: 60-70%

Product:7-Methyl-5-azaindole (7-methyl-1H-pyrrolo[3,2-c]pyridine).[3]

Protocol B: Functionalization to Kinase Inhibitors
Most kinase inhibitors require an aryl or heteroaryl group at the C3 position to access the

hydrophobic pocket adjacent to the hinge.
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Step 1: C3-Selective Halogenation
Electrophilic aromatic substitution on 5-azaindoles preferentially occurs at C3 (pyrrole ring),

similar to indoles.

Reagent: N-Iodosuccinimide (NIS) or Bromine (

).

Procedure: Dissolve 7-methyl-5-azaindole (1 equiv) in DMF or Acetonitrile.

Addition: Add NIS (1.05 equiv) portion-wise at 0°C.

Reaction: Stir at room temperature for 1-2 hours.

Note: The 7-methyl group does not sterically hinder C3 iodination significantly.

Workup: Pour into water. The product often precipitates. Filter and wash with water.

Product: 3-Iodo-7-methyl-5-azaindole.

Step 2: Suzuki-Miyaura Cross-Coupling
This step installs the specific "tail" of the inhibitor.

Reagents: 3-Iodo-7-methyl-5-azaindole, Aryl Boronic Acid/Ester (

),

or

/XPhos.

Base:

(2M aqueous) or

.

Solvent: Dioxane/Water (4:1).
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Conditions: Microwave irradiation at 110°C for 30 mins or reflux for 4-6 hours.

Protection (Optional): If the N1-H interferes with the catalyst, protect with SEM or Tosyl group

prior to coupling (NaH, SEM-Cl). Deprotect with TBAF/TFA after coupling.

Experimental Data Summary

Reaction Step Reagents
Key
Conditions

Typical Yield
Critical Quality
Attribute
(CQA)

Iodination 80°C, AcOH 82%
Regioselectivity

(C5 vs C2)

Sonogashira
TMS-Acetylene,

Pd/Cu
60°C, DMF 90%

Complete

conversion of

Iodide

Cyclization KOtBu 80°C, NMP 75%
Formation of

indole N-H

C3-Iodination NIS 0°C -> RT, DMF 88%
Mono-iodination

(avoid di-iodo)

Suzuki Coupling , Pd(dppf) 110°C, Dioxane 65-80%
Removal of Pd

residuals

Pathway Visualization
The following diagram illustrates the complete synthetic workflow from the pyridine precursor to

the final kinase inhibitor.
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Figure 2: Step-by-step synthetic workflow for 7-methyl-5-azaindole kinase inhibitors.
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Expert Tips & Troubleshooting
Regioselectivity Check: During the iodination of 4-amino-3-picoline, confirm regiochemistry

by NMR. The C2 proton (adjacent to N) will appear as a singlet around 8.0 ppm, while the C6

proton (adjacent to N and I) will be shifted. In the desired 5-iodo product, you should see

singlets for C2-H and C6-H.

Cyclization Failure: If the Sonogashira proceeds but cyclization fails (yielding the alkyne

amine), ensure strictly anhydrous conditions for the base step (KOtBu) and use a polar

aprotic solvent like NMP or DMF.

Catalyst Poisoning: The free amine and pyridine nitrogen can coordinate to Palladium. Using

a slightly higher catalyst loading (5 mol%) or a bidentate ligand (dppf, XPhos) is

recommended for the Suzuki coupling.

Alternative C4 Functionalization: If your inhibitor design requires substitution at C4 (the

position adjacent to the bridgehead nitrogen), you must oxidize the 7-methyl-5-azaindole to

the N-oxide (using mCPBA) and then treat with

to yield 4-chloro-7-methyl-5-azaindole. This allows for

reactions with amines at C4.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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